molecular formula C22H18N2O4 B2629217 N-(4-ethylphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide CAS No. 888462-03-1

N-(4-ethylphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

Cat. No. B2629217
CAS RN: 888462-03-1
M. Wt: 374.396
InChI Key: NDTQHUFDYXIXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan derivatives, such as “N-(4-ethylphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide”, is an important synthetic strategy in drug discovery . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .


Molecular Structure Analysis

Furan is a planar five-member heterocyclic ring with 4C and 1O atom and in ring O is present in 1st positions . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins and many natural terpenoids .


Chemical Reactions Analysis

Numerous methods for the synthesis of furans and also their various structure reactions offer enormous scope in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .


Physical And Chemical Properties Analysis

Being a non polar aromatic compound and presence of the ether oxygen which adds polarity as well as the potential for hydrogen bonding, it improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Scientific Research Applications

Synthesis Techniques

  • Domino Synthesis of Benzofuran Derivatives : An efficient domino strategy for the synthesis of polyfunctionalized benzofuran derivatives, including benzofuran-4(5H)-ones, has been established. This involves microwave irradiation in ethyl alcohol, offering an eco-friendly process due to the direct precipitation of products from the reaction solution (Ma et al., 2014).

Biochemical and Pharmacological Activities

  • Antibacterial Activities : N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrate potent in vitro antibacterial activities against clinically isolated drug-resistant bacteria, showing particularly effective activity against NDM-positive bacteria A. baumannii (Siddiqa et al., 2022).
  • Antiallergic Properties : A series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides show potent antiallergic activity, with one compound significantly inhibiting the action of serotonin, histamine, and bradykinin in rats (Georgiev et al., 1987).

Chemical Synthesis and Applications

  • Cyclometallation and Spectroscopic Characterization : Cyclometallation of N,N-dimethylbenzo[b]furan-2-carbothio (and seleno) amides with palladium(II), ruthenium(II), and rhodium(III) has been studied, providing insights into the synthesis and characterization of these compounds (Nonoyama et al., 1994).

Novel Derivatives and Their Biological Activity

  • C-Thioribonucleosides and Anticancer Potential : Synthesis of furanthiofurin and thiophenthiofurin, C-thioribonucleoside analogues of tiazofurin, has been described, with thiophenthiofurin showing cytotoxicity towards human leukemia cells and potential as an anticancer agent (Franchetti et al., 2000).
  • Synthesis of Oxadiazoles and Antibacterial Activity : The synthesis of 4-(4-methoxyphenyl)tetrahydro-2 H -pyran-4-carboxamides and their conversion to various oxadiazole derivatives, along with their tested antibacterial activity, highlight the potential pharmaceutical applications of these compounds (Aghekyan et al., 2020).

Fluorescent Chemosensors and Bio-Imaging Applications

  • Chemosensor for Cd2+ and CN− Detection : A phenoxazine-based fluorescence chemosensor, which includes a furan-2-carboxamide group, has been developed for the detection of Cd2+ and CN− ions and applied to bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020).

Mechanism of Action

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents which can act on various targets or receptors in the body . They act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

properties

IUPAC Name

N-(4-ethylphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-2-14-9-11-15(12-10-14)23-22(26)20-19(16-6-3-4-7-17(16)28-20)24-21(25)18-8-5-13-27-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTQHUFDYXIXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.